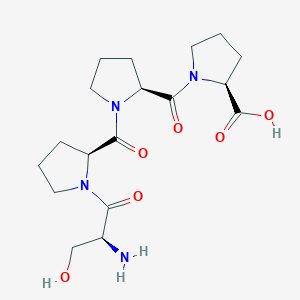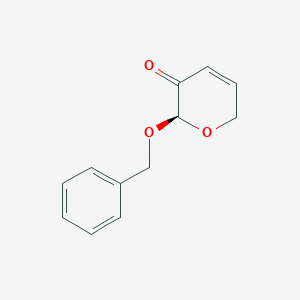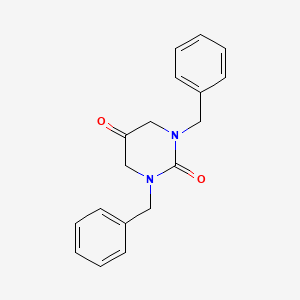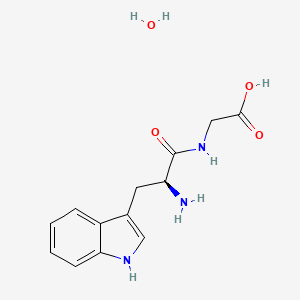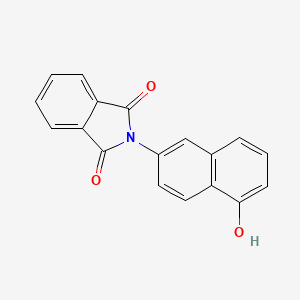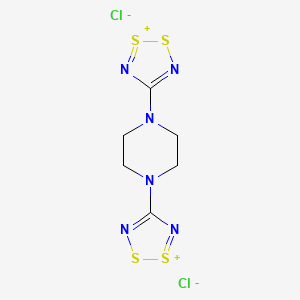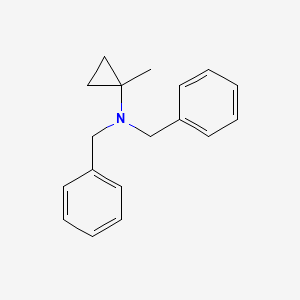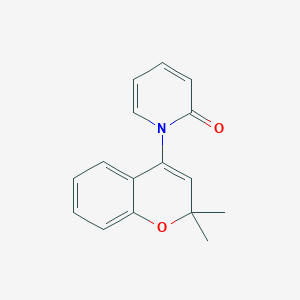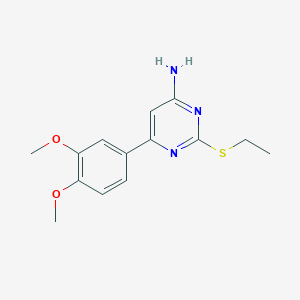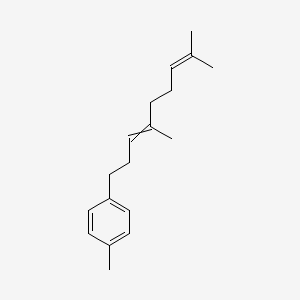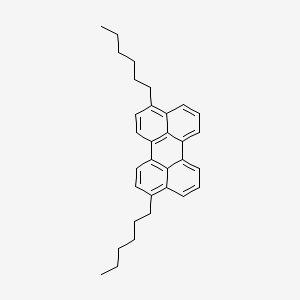![molecular formula C12H7BrO3 B14254326 7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl- CAS No. 189831-95-6](/img/structure/B14254326.png)
7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Furo3,2-gbenzopyran-7-one, 2-bromo-9-methyl- is a complex organic compound that belongs to the class of furobenzopyrans. This compound is characterized by its unique structure, which includes a furobenzopyran core with a bromine atom at the 2-position and a methyl group at the 9-position. The presence of these substituents imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo3,2-gbenzopyran-7-one, 2-bromo-9-methyl- typically involves multi-step organic reactions. One common approach is the bromination of 7H-Furo3,2-gbenzopyran-7-one, followed by methylation at the 9-position. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methylation step often involves the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7H-Furo3,2-gbenzopyran-7-one, 2-bromo-9-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine (TEA).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxide derivative.
Scientific Research Applications
7H-Furo3,2-gbenzopyran-7-one, 2-bromo-9-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7H-Furo3,2-gbenzopyran-7-one, 2-bromo-9-methyl- involves its interaction with specific molecular targets. The bromine atom and methyl group influence the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Similar core structure but different substituents.
- 7H-Furo3,2-gbenzopyran-7-one, 9-methoxy- : Similar core structure with a methoxy group at the 9-position.
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(2,3-epoxy-3-methylbutoxy)- : Similar core structure with an epoxy group.
Uniqueness
The uniqueness of 7H-Furo3,2-gbenzopyran-7-one, 2-bromo-9-methyl- lies in its specific substituents, which impart distinct chemical properties and reactivity. The presence of the bromine atom allows for unique substitution reactions, while the methyl group influences the compound’s overall stability and reactivity.
Properties
CAS No. |
189831-95-6 |
|---|---|
Molecular Formula |
C12H7BrO3 |
Molecular Weight |
279.09 g/mol |
IUPAC Name |
2-bromo-9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H7BrO3/c1-6-11-7(2-3-10(14)16-11)4-8-5-9(13)15-12(6)8/h2-5H,1H3 |
InChI Key |
MLLVXPKUZABOBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=C3)Br)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


